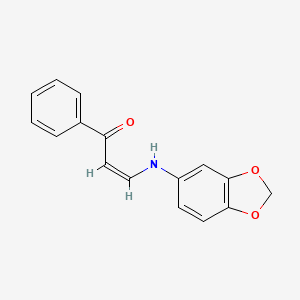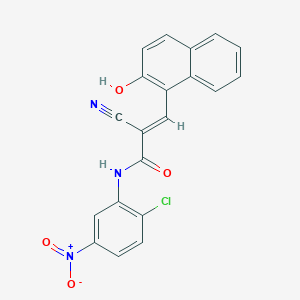
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that was first synthesized in the early 2000s. MDPT is a potent stimulant that has gained popularity in the recreational drug market. However, its potential for scientific research has also been explored due to its unique chemical properties.
Mechanism of Action
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one acts as a potent stimulant by increasing the release of dopamine and serotonin in the brain. It binds to the transporters responsible for the reuptake of these neurotransmitters, causing an increase in their extracellular concentration. This leads to an increase in the activity of the dopaminergic and serotonergic systems, resulting in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to reduced blood flow to vital organs. This compound has also been shown to cause oxidative stress in the brain, which can lead to cell damage and neurotoxicity.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one has several advantages for scientific research. It has a high affinity for the dopamine and serotonin transporters, making it a useful tool for studying the function of these systems. It also has a relatively long half-life, which allows for extended experimentation periods. However, this compound is a potent stimulant and can cause significant physiological effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the scientific research of 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one. One area of research is the development of novel therapeutic agents that target the dopamine and serotonin transporters. This compound can also be used to study the mechanisms of drug addiction and the development of tolerance to stimulants. Additionally, this compound can be used to study the effects of oxidative stress on the brain and the development of neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
This compound is a synthetic compound that has gained popularity in the recreational drug market. However, its unique chemical properties have also made it a useful tool for scientific research. This compound has been shown to have a high affinity for the dopamine and serotonin transporters, making it a useful tool for studying the function of these systems. It has several advantages for scientific research, but its potent stimulant effects may limit its use in certain experiments. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one can be synthesized using various methods, including the reductive amination of 3,4-methylenedioxyphenylpropan-2-one with benzodioxole-5-amine. The synthesis process involves several steps, including the preparation of the reactants, reaction conditions, purification, and characterization of the final product.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-propen-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been found to have a high affinity for the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep.
properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-ylamino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(12-4-2-1-3-5-12)8-9-17-13-6-7-15-16(10-13)20-11-19-15/h1-10,17H,11H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKCNYLVHRMNQW-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C\C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5372401.png)
![3-(piperidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B5372402.png)
![7-acetyl-6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5372408.png)
![ethyl 5-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5372420.png)
![2-methyl-4-[4-(2-methylphenoxy)-1-piperidinyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5372421.png)
![2-[(4-fluoro-2-methylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5372422.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]phenylalanine](/img/structure/B5372435.png)
![4-ethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5372440.png)
![1'-[(5-ethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5372449.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5372453.png)
![7-(4-bromophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5372454.png)

![methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B5372472.png)